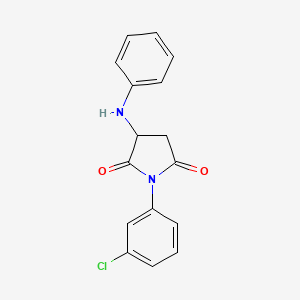
3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione, also known as CI-994, is a synthetic compound that belongs to the class of N-hydroxyurea-based histone deacetylase (HDAC) inhibitors. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections.
作用機序
3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione exerts its pharmacological effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, which in turn promotes the transcription of genes involved in cell cycle regulation, apoptosis, and differentiation. In addition, 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione has also been shown to inhibit the activity of other non-histone proteins, including transcription factors, cytokines, and growth factors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione are largely dependent on the specific disease or condition being treated. In cancer, for example, 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells. In viral infections, it has been found to inhibit viral replication by interfering with viral gene expression. In neurological disorders, it has been shown to have neuroprotective effects by promoting the survival of neurons and reducing inflammation.
実験室実験の利点と制限
One of the main advantages of 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione is its relatively simple synthesis process and low cost compared to other HDAC inhibitors. In addition, it has been shown to have a broad range of pharmacological effects, making it a potentially useful tool in various research fields. However, one of the limitations of 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for the research and development of 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione. One area of interest is the identification of novel analogs with improved potency and selectivity for specific HDAC isoforms. Another area of interest is the investigation of the potential therapeutic applications of 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione in combination with other drugs or therapies. Finally, the development of more efficient and scalable synthesis methods for 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione and its analogs could also be an area of focus.
合成法
The synthesis of 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione involves the reaction of 3-chloroaniline with ethyl acetoacetate to form 3-anilino-2,5-pyrrolidinedione. This intermediate is then reacted with hydroxylamine hydrochloride to yield 3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione. The overall synthesis process is relatively simple and can be carried out in a few steps with moderate yields.
科学的研究の応用
3-anilino-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, especially cancer. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells. In addition, it has also been found to have anti-inflammatory, antiviral, and neuroprotective effects.
特性
IUPAC Name |
3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-11-5-4-8-13(9-11)19-15(20)10-14(16(19)21)18-12-6-2-1-3-7-12/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGKWWSGLJRGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5314895 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

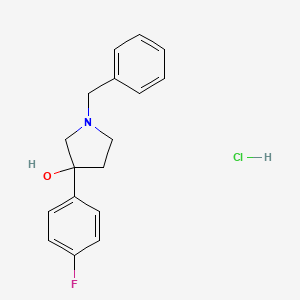
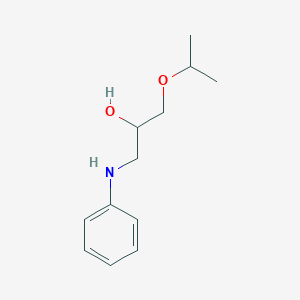
![3-methyl-N-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4986403.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986416.png)
![6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B4986417.png)
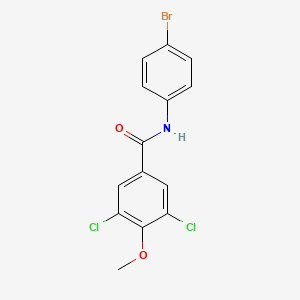
![N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4986440.png)
![1-(2,3-dimethylphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4986448.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride](/img/structure/B4986459.png)
![6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4986463.png)
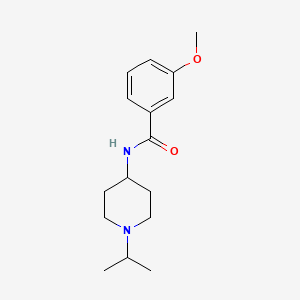
![2-ethoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4986481.png)
![{4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B4986484.png)
![N-[2-(3-fluorophenyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4986488.png)